2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a benzotriazole ring attached to an acetamide group, which is further substituted with a methoxyphenyl group.
Preparation Methods
The synthesis of 2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 1H-benzotriazole with 3-methoxyphenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride intermediate. This intermediate is then reacted with ammonia or an amine to yield the final acetamide product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzotriazole derivatives.
Scientific Research Applications
2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with metal ions, which can lead to the formation of stable complexes. This property is utilized in various applications, including corrosion inhibition and metal ion chelation. Additionally, the compound’s potential biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and DNA interaction .
Comparison with Similar Compounds
2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler benzotriazole derivative without the acetamide and methoxyphenyl groups. It is widely used as a corrosion inhibitor.
2-(1H-benzotriazol-1-yl)acetamide: Similar to the target compound but lacks the methoxyphenyl group. It is used in similar applications but may have different properties due to the absence of the methoxyphenyl group.
N-(3-methoxyphenyl)acetamide: Lacks the benzotriazole ring and is used in different contexts, such as pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C15H14N4O2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14N4O2/c1-21-12-6-4-5-11(9-12)16-15(20)10-19-14-8-3-2-7-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20) |
InChI Key |
HGSWBBBUSGWOAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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